molecular formula C12H16BrNO4 B13675422 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 516465-80-8

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B13675422
CAS No.: 516465-80-8
M. Wt: 318.16 g/mol
InChI Key: ASOVJULXRZCTEI-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of tert-butyl, ethyl, and bromo substituents, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactionsThe bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs .

Chemical Reactions Analysis

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Compared to other pyrrole derivatives, 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties. Similar compounds include:

These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.

Properties

CAS No.

516465-80-8

Molecular Formula

C12H16BrNO4

Molecular Weight

318.16 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-bromopyrrole-1,2-dicarboxylate

InChI

InChI=1S/C12H16BrNO4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h6-7H,5H2,1-4H3

InChI Key

ASOVJULXRZCTEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C(=O)OC(C)(C)C)Br

Origin of Product

United States

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